

2-Chloro-4-(4-methoxyphenyl)pyrimidine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-4-(4-methoxyphenyl)pyrimidine
Cat. No.:	B1589701

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An In-Depth Technical Guide to **2-Chloro-4-(4-methoxyphenyl)pyrimidine**: Properties, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine scaffold is a privileged structure, present in nucleobases and numerous pharmaceuticals.^[1] **2-Chloro-4-(4-methoxyphenyl)pyrimidine** emerges as a particularly valuable intermediate. Its strategic placement of a reactive chlorine atom and a methoxyphenyl group provides chemists with a versatile platform for molecular elaboration. The chlorine at the C2 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), while the methoxyphenyl moiety can be modified or used to influence the molecule's steric and electronic properties. This guide offers a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this important compound for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence everything from reaction conditions and purification strategies to formulation and bioavailability. The key identifiers and properties of **2-Chloro-4-(4-methoxyphenyl)pyrimidine** are summarized below.

Property	Value	Source(s)
IUPAC Name	2-chloro-4-(4-methoxyphenyl)pyrimidine	N/A
CAS Number	75634-04-7	[2]
Molecular Formula	C ₁₁ H ₉ ClN ₂ O	[2] [3]
Molecular Weight	220.65 g/mol	[2]
Melting Point	137-140 °C	[4] [5]
Boiling Point (Predicted)	401.6 ± 28.0 °C	[4] [5]
Density (Predicted)	1.245 ± 0.06 g/cm ³	[4] [5]
pKa (Predicted)	-0.87 ± 0.20	[4] [5]
Storage Temperature	2-8°C	[4] [5]

Section 2: Spectroscopic and Analytical Characterization

Structural confirmation is a critical step in chemical synthesis. While a public, dedicated spectral database for this specific compound is not readily available, its structure can be unequivocally confirmed using standard analytical techniques. The expected spectral characteristics are detailed below, based on the known features of its constituent functional groups.

Expected Spectral Data

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrimidine and methoxyphenyl rings, as well as the singlet for the methoxy group's protons. The pyrimidine protons should appear as doublets in the downfield region (typically δ 8.0-9.0 ppm). The methoxyphenyl protons will present as two doublets in the aromatic region (δ 6.8-7.8 ppm) characteristic of a para-substituted benzene ring. The methoxy group ($-\text{OCH}_3$) will be a sharp singlet around δ 3.8-4.0 ppm.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for all 11 unique carbon atoms. The carbons of the pyrimidine ring will be in the δ 150-170 ppm range. The carbon attached to the chlorine will be significantly affected. The carbons of the methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm), with the methoxy carbon appearing around δ 55 ppm.
- IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. Aromatic C-H stretching will be observed above 3000 cm^{-1} . Strong C=N and C=C stretching vibrations from the pyrimidine and benzene rings will appear in the $1400\text{-}1650\text{ cm}^{-1}$ region. A prominent C-O stretching band for the methoxy group should be visible around 1250 cm^{-1} (asymmetric) and 1030 cm^{-1} (symmetric). The C-Cl stretch typically appears in the $700\text{-}800\text{ cm}^{-1}$ range.^[6]
- Mass Spectrometry (MS): In an ESI-MS experiment, the compound is expected to show a protonated molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 221.04.^[3] A characteristic isotopic pattern for the presence of one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ in an approximate 3:1 ratio) would be observed for the molecular ion peak (e.g., at m/z 221 and 223), which is a definitive indicator of the compound's identity.^[3]

Experimental Protocol: Compound Characterization

- Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) for NMR analysis. Prepare a KBr pellet or use an ATR accessory for IR analysis. For MS, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.
- ^1H and ^{13}C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak.
- IR Spectroscopy: Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF or Orbitrap mass spectrometer to confirm the exact mass and elemental composition.

Section 3: Chemical Synthesis and Reactivity

The utility of **2-Chloro-4-(4-methoxyphenyl)pyrimidine** lies in its straightforward synthesis and predictable reactivity, making it an ideal starting material.

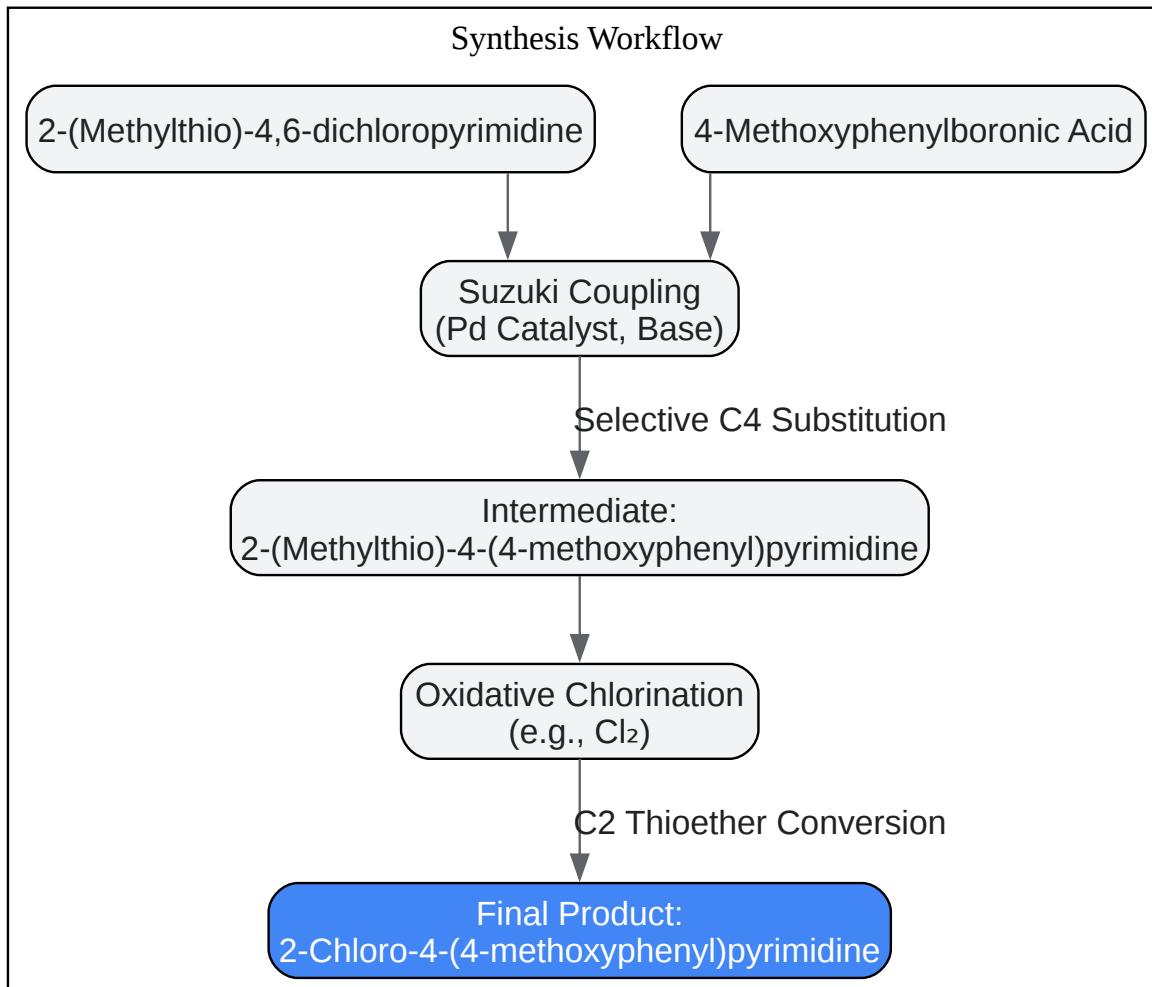
Synthesis Pathway

The preparation of 2-chloro-4-substituted pyrimidines is a well-established process in organic chemistry. A common and effective strategy involves a two-step sequence starting from a 2-methylthio-4-chloropyrimidine precursor. This method offers high regioselectivity, preventing the formation of undesired isomers that can be difficult to separate.^[7]

The general workflow is as follows:

- Nucleophilic Substitution at C4: The C4 position of a 2-(methylthio)-4,6-dichloropyrimidine is more reactive towards nucleophiles than the C2 position. A Suzuki or Stille coupling reaction with a boronic acid or stannane derivative of anisole (4-methoxyphenyl) would selectively install the methoxyphenyl group at C4.
- Oxidative Chlorination at C2: The methylthio group ($-SMe$) at the C2 position is then converted to the desired chloro group. This is typically achieved through an oxidative chlorination reaction, often using chlorine gas or sulfuryl chloride. This step transforms the less reactive thioether into a highly reactive chloro leaving group.

This synthetic approach is advantageous because it avoids the direct use of 2,4-dichloropyrimidine, where competitive substitution can lead to a mixture of products and lower yields.^[7]



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Caption: General synthetic workflow for **2-Chloro-4-(4-methoxyphenyl)pyrimidine**.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

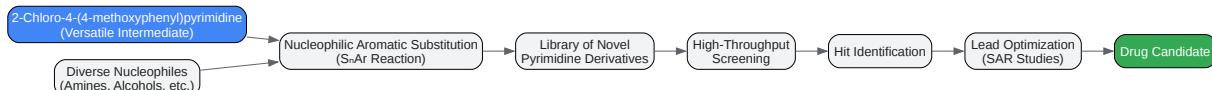
The primary mode of reactivity for this compound is the SNAr reaction at the C2 position. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and the chlorine atom is an excellent leaving group. This makes the C2 position a prime target for a wide range of nucleophiles, including amines, alcohols, and thiols.

The regioselectivity of SNAr reactions on substituted pyrimidines is a subject of considerable study. While the C4 position can also be reactive, the electronic nature of other substituents on the ring plays a critical role.^[8] In this molecule, the electron-donating nature of the methoxyphenyl group at C4 may slightly deactivate that position, further favoring attack at the C2-chloro position. This high reactivity and selectivity are precisely what make 2-chloropyrimidines such powerful intermediates in the construction of complex molecules.^{[1][9]}

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The 2,4-disubstituted pyrimidine core is a cornerstone of many approved drugs and clinical candidates. **2-Chloro-4-(4-methoxyphenyl)pyrimidine** serves as a key starting point for synthesizing libraries of compounds for screening against various biological targets.

- **Kinase Inhibitors:** A significant number of kinase inhibitors, particularly in oncology, feature a 2-aminopyrimidine scaffold. The chlorine atom is readily displaced by primary or secondary amines to generate diverse libraries. For example, the anticancer drug Dasatinib contains a related N-substituted thiazolyl-pyrimidine pharmacophore.^[10] The methoxyphenyl group can provide crucial interactions within the ATP-binding pocket of many kinases.
- **Antiviral and Antimicrobial Agents:** Pyrimidine derivatives have demonstrated broad-spectrum activity against viruses and bacteria. The ability to easily introduce different functional groups at the C2 position allows for the fine-tuning of activity and ADME (absorption, distribution, metabolism, and excretion) properties.^[11]
- **CNS-Active Agents:** Dopamine receptors are key targets for treating neurological disorders. Recently, pyrimidine derivatives have been explored as selective dopamine D5 receptor partial agonists for potential use in treating cognitive impairments.^[12] The scaffold of **2-Chloro-4-(4-methoxyphenyl)pyrimidine** is well-suited for generating analogs in this therapeutic area.



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Caption: Logical workflow from intermediate to drug candidate.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Chloro-4-(4-methoxyphenyl)pyrimidine** is not widely available, data from closely related analogs like 2-chloro-4-methoxypyrimidine and 2-chloro-4-methylpyrimidine can be used to infer its likely hazard profile.[13][14]

- Potential Hazards:
 - Skin Irritation: Causes skin irritation (H315).[13]
 - Eye Irritation: Causes serious eye irritation (H319).[13]
 - Respiratory Irritation: May cause respiratory irritation (H335).[13]
 - Acute Toxicity: May be harmful if swallowed.
- Recommended Handling Procedures:
 - Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15][16]
 - Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17]
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5][15] Recommended storage is at refrigerator temperatures (2-8°C).[4][5]

- First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[17]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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- To cite this document: BenchChem. [2-Chloro-4-(4-methoxyphenyl)pyrimidine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1589701#2-chloro-4-4-methoxyphenyl-pyrimidine-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1589701#2-chloro-4-4-methoxyphenyl-pyrimidine-physical-and-chemical-properties)

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